molecular formula C8H8BrClO2 B2508953 5-Bromo-1-chloro-2,3-dimethoxybenzene CAS No. 1881332-60-0

5-Bromo-1-chloro-2,3-dimethoxybenzene

Cat. No. B2508953
CAS RN: 1881332-60-0
M. Wt: 251.5
InChI Key: QFKWVYTVPILSLU-UHFFFAOYSA-N
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Description

The compound 5-Bromo-1-chloro-2,3-dimethoxybenzene is a halogenated aromatic compound featuring both bromo and chloro substituents, as well as methoxy groups on a benzene ring. This structure suggests potential reactivity in organic synthesis, given the presence of halogens that can be substituted in various chemical reactions, and methoxy groups that can influence electronic properties of the molecule.

Synthesis Analysis

The synthesis of related halogenated and methoxy-substituted benzene derivatives has been reported in the literature. For instance, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation of 1,2-dimethoxy-5-bromo-aniline, using a proton abstractor . Another study reported the synthesis of different dimethylbenzene derivatives with chloro and methoxy substituents from dimethyl-1,4-benzoquinone . These methods could potentially be adapted for the synthesis of 5-Bromo-1-chloro-2,3-dimethoxybenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-1-chloro-2,3-dimethoxybenzene has been characterized by various techniques. For example, the crystal structures of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer were determined, revealing different orientations of the methoxy groups and their impact on the overall molecular conformation . Such analyses are crucial for understanding the reactivity and physical properties of the compound .

Chemical Reactions Analysis

The reactivity of halogenated methoxy-substituted benzenes has been explored in several studies. Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to various bromination products, demonstrating the influence of substituents on directing the bromination pattern . Additionally, the conversion of brominated intermediates into sulfur-functionalized quinones was reported, indicating the versatility of such compounds in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated methoxy-substituted benzenes are influenced by their molecular structure. For instance, the solvates of a tetraphenylbenzene derivative with bromomethyl groups were studied, showing different crystal structures and conformations depending on the solvent . The spectroscopic properties and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were also investigated, providing insights into the vibrational spectra and stability of such compounds . These studies suggest that 5-Bromo-1-chloro-2,3-dimethoxybenzene would exhibit distinct physical and spectroscopic properties that could be characterized similarly.

Scientific Research Applications

Synthesis and Derivatives

5-Bromo-1-chloro-2,3-dimethoxybenzene is involved in various synthetic processes. The regioselective bromination of related dimethoxybenzenes has been studied, leading to products useful in synthesizing sulfur-containing quinone derivatives (Aitken et al., 2016). Similarly, cross-coupling reactions have been employed for synthesizing substituted resorcinol derivatives starting from dimethoxybenzenes (Dol et al., 1998).

Halogenation Techniques

Studies on halogenation techniques are significant. For instance, ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts have been explored (Bovonsombat & Mcnelis, 1993). Additionally, biphasic electrophilic halogenation of activated aromatics with N-halosuccinimides catalyzed by perchloric acid has been investigated for its efficiency in halogenating various aromatics (Goldberg & Alper, 1993).

Ligand Synthesis

The compound has been utilized in ligand synthesis. For example, 1,2-dibromo-4,5-dimethoxybenzene, a related compound, served as a platform for building ditopic ligands with various chelating pockets (Chuong et al., 2013).

Organic Transformations

It is also a precursor for various organic transformations. For instance, derivatives like 1,2-dibromobenzenes are valuable for reactions based on the intermediate formation of benzynes (Diemer et al., 2011).

Industrial Scale Synthesis

In an industrial context, derivatives of 5-Bromo-1-chloro-2,3-dimethoxybenzene have been scaled up for manufacturing therapeutic agents, exemplified by the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (Zhang et al., 2022).

Mechanism of Action

properties

IUPAC Name

5-bromo-1-chloro-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKWVYTVPILSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-chloro-2,3-dimethoxybenzene

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